Floramanoside A Aldose Reductase Inhibition Potency Compared to In-Class Analogs D and F
Floramanoside A inhibits aldose reductase with an IC50 of 17.8 μM. This represents a distinct intermediate potency profile compared to other floramanosides isolated from the same source. [1] It is less potent than Floramanoside D (IC50: 2.2 μM), but significantly more potent than Floramanoside F (IC50 > 100 μM). [2][3] This graded potency among a series of structurally related compounds underscores the critical impact of glycosylation on target engagement.
| Evidence Dimension | Inhibition of Aldose Reductase (IC50) |
|---|---|
| Target Compound Data | 17.8 μM |
| Comparator Or Baseline | Floramanoside D (IC50: 2.2 μM) and Floramanoside F (IC50 > 100 μM) |
| Quantified Difference | 8.1-fold less potent than D, and at least 5.6-fold more potent than F. |
| Conditions | In vitro enzyme inhibition assay (specific details not publicly disclosed, but derived from the same primary study). |
Why This Matters
Researchers can select Floramanoside A as a chemical probe with moderate aldose reductase inhibitory activity, offering a distinct potency tier for structure-activity relationship (SAR) studies or for use in cellular assays where high potency may lead to non-specific effects.
- [1] Zhang Y, He W, Li C, Chen Q, Han L, Liu E, Wang T. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot. J Nat Med. 2013 Jan;67(1):78-85. doi: 10.1007/s11418-012-0651-1. PMID: 22407440. View Source
- [2] MedChemExpress. Floramanoside D product page. View Source
- [3] Hycultec GmbH. Floramanoside F product page. View Source
